Cas no 999-90-6 (Ethanethioic acid,S-(1,1-dimethylethyl) ester)

Ethanethioic acid, S-(1,1-dimethylethyl) ester, is a thiocarboxylic acid ester characterized by its tert-butylthio moiety. This compound is primarily utilized in organic synthesis as a versatile intermediate, particularly in the preparation of thioesters and sulfur-containing derivatives. Its sterically hindered tert-butyl group enhances stability, making it suitable for reactions requiring controlled reactivity. The thiocarbonyl functionality allows for selective transformations, including nucleophilic substitutions and acylations. The compound’s well-defined structure and purity ensure consistent performance in research and industrial applications. Proper handling under inert conditions is recommended due to potential sensitivity to moisture and oxidation.
Ethanethioic acid,S-(1,1-dimethylethyl) ester structure
999-90-6 structure
Product Name:Ethanethioic acid,S-(1,1-dimethylethyl) ester
CAS No:999-90-6
MF:C6H12OS
MW:132.223880767822
CID:811785
PubChem ID:24865924
Update Time:2025-05-20

Ethanethioic acid,S-(1,1-dimethylethyl) ester Chemical and Physical Properties

Names and Identifiers

    • Ethanethioic acid,S-(1,1-dimethylethyl) ester
    • S-tert-butyl ethanethioate
    • S-TERT-BUTYL THIOACETATE
    • 1,1-dimethylethyl thioacetate
    • CH3C(O)SC(CH3)3
    • Ethanethioic acid S-tert-butyl ester
    • S-(tert-Butyl) ethanethioate
    • S-tert-butyl thiol-acetate
    • t-Butyl thiolacetate
    • tert-butylthioacetate
    • thioacetic acid S-tert-butyl ester
    • Thioessigsaeure-S-tert-butylester
    • MFCD00042941
    • ethanethioic acid, S-(1,1-dimethylethyl) ester
    • 999-90-6
    • S-tert-Butyl thioacetate, purum, >=98.0% (GC)
    • InChI=1/C6H12OS/c1-5(7)8-6(2,3)4/h1-4H
    • s-tert-Butyl thioacetate,98%
    • DTXSID50244290
    • S-(tert-Butyl) ethanethioate #
    • FT-0693952
    • s-t-butyl thioacetate
    • SCHEMBL6080520
    • 1-(tert-butylsulfanyl)ethan-1-one
    • AKOS025295974
    • S-TERT-BUTYLTHIOACETATE
    • S-tert-Butyl thioacetate, 98%
    • DB-321485
    • MDL: MFCD00042941
    • Inchi: 1S/C6H12OS/c1-5(7)8-6(2,3)4/h1-4H3
    • InChI Key: PJFHXBBYLAVSLJ-UHFFFAOYSA-N
    • SMILES: S(C(C)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 132.06100
  • Monoisotopic Mass: 132.060886
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 2
  • Complexity: 91.2
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 42.4
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.6

Experimental Properties

  • Color/Form: Not determined
  • Density: 0.927 g/mL at 25 °C(lit.)
  • Boiling Point: 135-136 °C(lit.)
  • Flash Point: Fahrenheit: 93.2 ° f
    Celsius: 34 ° c
  • Refractive Index: n20/D 1.453(lit.)
  • PSA: 42.37000
  • LogP: 2.06460
  • Solubility: Not determined

Ethanethioic acid,S-(1,1-dimethylethyl) ester Security Information

  • Symbol: GHS02
  • Signal Word:Warning
  • Hazard Statement: H226
  • Hazardous Material transportation number:UN 1993 3/PG 3
  • WGK Germany:3
  • Hazard Category Code: 10
  • Safety Instruction: S23; S24/25
  • FLUKA BRAND F CODES:9-13
  • HazardClass:3.2
  • PackingGroup:III
  • Safety Term:3.2
  • Packing Group:III
  • Risk Phrases:R10

Ethanethioic acid,S-(1,1-dimethylethyl) ester Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Ethanethioic acid,S-(1,1-dimethylethyl) ester Pricemore >>

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Additional information on Ethanethioic acid,S-(1,1-dimethylethyl) ester

Ethanethioic acid, S-(1,1-dimethylethyl) ester (CAS No. 999-90-6): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research

Ethanethioic acid, S-(1,1-dimethylethyl) ester, identified by its Chemical Abstracts Service (CAS) number 999-90-6, is a compound of significant interest in the realm of chemical and pharmaceutical research. This organosulfur derivative, characterized by its ethyl thioester functionality and a tert-butyl group at the sulfur atom, has garnered attention due to its versatile applications in synthetic chemistry, drug development, and biochemical studies.

The molecular structure of Ethanethioic acid, S-(1,1-dimethylethyl) ester consists of a carbon chain with a sulfur atom linked to an ethyl group and a bulky tert-butyl moiety. This structural configuration imparts unique reactivity and steric properties, making it a valuable intermediate in organic synthesis. The presence of the tert-butyl group enhances the compound's stability and influences its interaction with biological systems, which is particularly relevant in medicinal chemistry.

In recent years, Ethanethioic acid, S-(1,1-dimethylethyl) ester has been explored for its potential in the development of novel therapeutic agents. Its reactivity allows for facile modifications, enabling the synthesis of complex molecules with pharmaceutical relevance. Researchers have leveraged its thioester group to design protease inhibitors, which are crucial in treating various inflammatory and infectious diseases. The tert-butyl substituent further contributes to the compound's ability to engage with biological targets selectively, reducing off-target effects.

One of the most compelling applications of Ethanethioic acid, S-(1,1-dimethylethyl) ester lies in its role as a building block for more intricate chemical entities. Its incorporation into larger molecules has been instrumental in creating novel drug candidates that exhibit enhanced efficacy and reduced toxicity. For instance, studies have demonstrated its utility in generating sulfonamide derivatives known for their antimicrobial properties. These derivatives have shown promise in preclinical trials, highlighting the compound's significance in antibiotic research.

The synthesis of Ethanethioic acid, S-(1,1-dimethylethyl) ester itself is an area of active investigation. Modern synthetic methodologies have refined the production process, making it more efficient and scalable. Advances in catalytic techniques have enabled the formation of carbon-sulfur bonds under milder conditions, reducing byproduct formation and improving overall yields. Such innovations are critical for ensuring a sustainable supply of this valuable intermediate for industrial applications.

Beyond its pharmaceutical applications, Ethanethioic acid, S-(1,1-dimethylethyl) ester has found utility in materials science and agrochemical research. Its ability to form stable complexes with metals has been exploited in catalysis and coordination chemistry. Additionally, derivatives of this compound have been investigated for their potential as herbicides and pesticides due to their interaction with biological enzymes involved in plant growth regulation.

The growing body of research on Ethanethioic acid, S-(1,1-dimethylethyl) ester underscores its importance as a multifunctional compound. Collaborative efforts between academic institutions and pharmaceutical companies continue to uncover new applications and refine existing synthetic routes. As our understanding of molecular interactions deepens, the role of this compound is expected to expand further into uncharted territories of chemical biology and drug discovery.

In conclusion, Ethanethioic acid, S-(1,1-dimethylethyl) ester (CAS No. 999-90-6) represents a cornerstone in modern chemical research. Its unique structural features and reactivity make it indispensable in synthesizing biologically active molecules. With ongoing advancements in synthetic chemistry and pharmacological research, this compound is poised to remain at the forefront of innovation across multiple scientific disciplines.

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